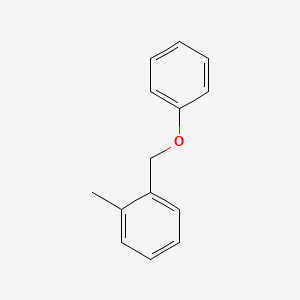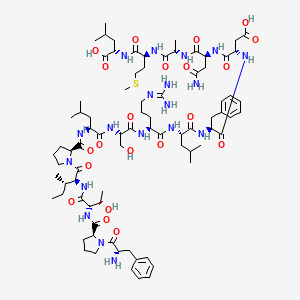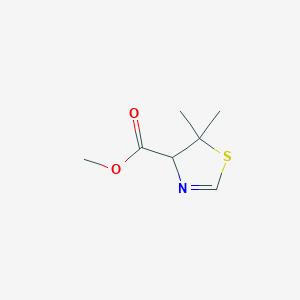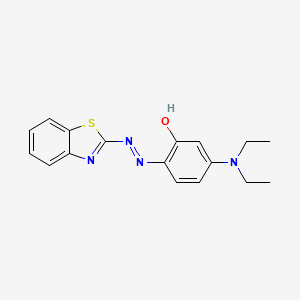![molecular formula C4H6N4O2S B14625634 {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid CAS No. 57235-73-1](/img/structure/B14625634.png)
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is an organic compound that features a tetrazole ring, a sulfanyl group, and an acetic acid moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its high nitrogen content and stability
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and alcohols.
For the specific synthesis of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid, the following steps can be employed:
Formation of the Tetrazole Ring: React a suitable nitrile precursor with sodium azide in the presence of a catalyst to form the tetrazole ring.
Introduction of the Sulfanyl Group: The tetrazole intermediate can be treated with a thiol reagent to introduce the sulfanyl group.
Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the development of environmentally friendly and cost-effective methods would be a priority for industrial applications.
化学反応の分析
Types of Reactions
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism of action of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Tetrazole: The parent compound with a five-membered ring containing four nitrogen atoms.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Thioacetic Acid Derivatives: Compounds containing a sulfanyl group and an acetic acid moiety.
Uniqueness
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the tetrazole ring, sulfanyl group, and acetic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The tetrazole ring provides stability and the ability to participate in various chemical reactions, while the sulfanyl group offers redox activity and the acetic acid moiety enhances solubility and reactivity.
特性
CAS番号 |
57235-73-1 |
|---|---|
分子式 |
C4H6N4O2S |
分子量 |
174.18 g/mol |
IUPAC名 |
2-(tetrazol-1-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6N4O2S/c9-4(10)1-11-3-8-2-5-6-7-8/h2H,1,3H2,(H,9,10) |
InChIキー |
QWKVHUDBCHLSKY-UHFFFAOYSA-N |
正規SMILES |
C1=NN=NN1CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)




![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)


![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)


![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
